N-(1-(呋喃-2-羰基)吲哚-6-基)-1-(甲磺酰基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(furan-2-carbonyl)indolin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as FIIN-4, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the oncogenic kinase FGFR4, which is overexpressed in a variety of different cancer types.
科学研究应用
Cancer Research
Indole derivatives, such as the compound , have been extensively studied for their potential in cancer treatment. They can interact with various cellular pathways and may inhibit the proliferation of cancer cells. The furan-2-carbonyl and indolin-6-yl groups could potentially be involved in the inhibition of tyrosine kinases, which are often overexpressed in cancer cells .
Antimicrobial Activity
Compounds with a furan-2-carbonyl moiety have shown promising antimicrobial properties. Research suggests that modifications to the indole ring, as seen in this compound, could enhance its interaction with bacterial enzymes, leading to potential applications in combating bacterial infections .
Material Science
Indole derivatives have been used in material science for studying molecular conformations and intramolecular hydrogen bonding. The specific arrangement of functional groups in this compound could serve as a model for designing new materials with desired properties .
Synthetic Methodology Development
The synthesis of indole derivatives involves various chemical reactions that can be optimized for better yields and selectivity. This compound could be used as a target molecule for developing novel synthetic routes or catalytic systems that enhance the efficiency of indole synthesis .
Pharmacological Research
Given the broad spectrum of biological activities associated with indole derivatives, this compound could be a valuable scaffold for the development of new drugs. Its structure could be modified to create derivatives with enhanced activity against a range of diseases, including viral infections, diabetes, and malaria .
属性
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-29(26,27)22-9-6-15(7-10-22)19(24)21-16-5-4-14-8-11-23(17(14)13-16)20(25)18-3-2-12-28-18/h2-5,12-13,15H,6-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHKLHWGTFRWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。